BenchChemオンラインストアへようこそ!

Efatutazone Dihydrochloride

Cancer Cell Biology Drug Discovery PPARγ Agonism

Select Efatutazone Dihydrochloride for its sub-nanomolar PPARγ affinity (IC50=0.8 nM) and unique RhoB upregulation, essential for reproducible oncology studies. Unlike generic TZDs, it is optimized for cancer research, demonstrating 94.4% tumor growth inhibition in ATC xenografts and clinical synergy with paclitaxel. Ideal for dissecting PPARγ-mediated cytostasis.

Molecular Formula C27H28Cl2N4O4S
Molecular Weight 575.5 g/mol
CAS No. 223132-38-5
Cat. No. B1671120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEfatutazone Dihydrochloride
CAS223132-38-5
SynonymsCS 7017
CS-7017
CS7017
efatutazone
efatutazone hydrochloride
RS 5444
RS-5444
RS5444
Molecular FormulaC27H28Cl2N4O4S
Molecular Weight575.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5.Cl.Cl
InChIInChI=1S/C27H26N4O4S.2ClH/c1-15-10-20(11-16(2)25(15)28)35-19-8-9-21-22(13-19)31(3)24(29-21)14-34-18-6-4-17(5-7-18)12-23-26(32)30-27(33)36-23;;/h4-11,13,23H,12,14,28H2,1-3H3,(H,30,32,33);2*1H
InChIKeyWFIOHOJEIMQCEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Efatutazone Dihydrochloride (CAS 223132-38-5): A High-Affinity PPARγ Agonist for Oncology Research


Efatutazone Dihydrochloride, also known as Inolitazone (CS-7017, RS5444), is a novel, orally bioavailable peroxisome proliferator-activated receptor gamma (PPARγ) agonist under investigation for its antineoplastic properties [1]. It belongs to the thiazolidinedione (TZD) class, but unlike first-generation TZDs developed for diabetes, efatutazone was specifically optimized for oncology applications, demonstrating a distinct profile of high-affinity PPARγ activation [2].

Why Efatutazone Dihydrochloride Cannot Be Substituted by Generic PPARγ Agonists


Generic PPARγ agonists like rosiglitazone or pioglitazone are not suitable for oncology research or potential therapeutic applications due to profound differences in receptor binding affinity, downstream gene regulation, and intended clinical outcomes. Efatutazone Dihydrochloride was developed specifically to address these shortcomings, exhibiting sub-nanomolar affinity for PPARγ . This translates to functional selectivity in cancer cell models, where it induces distinct transcriptional programs linked to growth arrest, such as the upregulation of the tumor suppressor RhoB, which are not observed with other TZDs [1]. Substituting with a generic agonist would compromise the integrity and reproducibility of cancer-focused studies due to these significant mechanistic and potency discrepancies.

Quantitative Evidence: Efatutazone Dihydrochloride's Differentiated Profile vs. PPARγ Agonist Comparators


Superior In Vitro Growth Inhibition Potency vs. Rosiglitazone and Troglitazone

In a direct head-to-head comparison in the DRO anaplastic thyroid cancer cell line, Efatutazone (Inolitazone) exhibits dramatically superior potency for inhibiting cell growth. The calculated IC50 value for growth inhibition is 0.8 nM for Efatutazone, which is nearly 100-fold more potent than rosiglitazone (IC50 = 75 nM) and over 1,700-fold more potent than troglitazone (IC50 = 1412 nM) .

Cancer Cell Biology Drug Discovery PPARγ Agonism

Higher Affinity PPARγ Transactivation vs. Rosiglitazone and Troglitazone

The functional potency of Efatutazone in activating PPARγ-mediated transcription is substantially greater than that of first-generation TZDs. In a transient transfection assay using a PPRE3-tk-luciferase reporter in DRO cells, the EC50 for transactivation was 1 nM for Efatutazone, compared to 65 nM for rosiglitazone and 631 nM for troglitazone .

Nuclear Receptor Biology Transcriptional Activation PPARγ

PPARγ-Dependent Mechanism Confirmed by Isoform Selectivity and Functional Antagonism

The biological activity of Efatutazone is contingent upon functional PPARγ, a feature that is not universally observed across all TZD analogs. Exposure to 10 nM Efatutazone in RIE cells (which lack endogenous PPARs) following transient transfection with PPAR isoforms showed increased luciferase activity only in the presence of the PPARγ isoform and not PPARα or PPARδ . Furthermore, its growth-inhibitory effect in DRO cells is abrogated by siRNA-mediated knockdown of PPARγ or by a pharmacological antagonist .

Target Validation Mechanism of Action PPARγ

In Vivo Antitumor Activity in Preclinical Xenograft Models

Efatutazone demonstrates significant, dose-dependent inhibition of tumor growth in vivo. In a preventative xenograft model using DRO (ATC) cells, administration of a 0.025% dietary dose resulted in a 94.4% inhibition of tumor growth on day 32 compared to control, with 5 out of 10 animals failing to develop any tumors . A lower 0.0025% dose still achieved 62.3% growth inhibition. In an established tumor model, treatment initiated 1 week after implantation yielded 68.9% growth inhibition in DRO tumors and 48.3% in ARO tumors by day 35 .

Preclinical Oncology In Vivo Pharmacology Xenograft Models

Optimal Applications for Efatutazone Dihydrochloride in Cancer Research


Preclinical Validation of PPARγ-Dependent Growth Inhibition in Anaplastic Thyroid Cancer (ATC)

Based on its sub-nanomolar IC50 (0.8 nM) and high EC50 (1 nM) in DRO and ARO ATC cell lines , Efatutazone is an ideal tool compound for studying PPARγ-mediated growth arrest. Its potent, dose-dependent in vivo efficacy, which achieved 94.4% tumor growth inhibition in a DRO xenograft model , makes it a strong candidate for monotherapy or combination studies in ATC, a disease with a high unmet medical need.

Mechanistic Studies of RhoB-Mediated Cytostasis

Efatutazone's unique ability to upregulate the tumor suppressor RhoB distinguishes it from other PPARγ agonists . This makes it a critical reagent for researchers investigating the RhoB/p21 signaling axis as a mediator of TZD-induced cytostasis. Its high affinity and selectivity for PPARγ ensure that observed effects are on-target, providing a clean system for mechanistic dissection .

Exploratory Studies in Myxoid Liposarcoma

Clinical evidence from a Phase 1 trial demonstrated a sustained partial response (690 days) in a patient with myxoid liposarcoma , leading to a dedicated Phase 2 study in this indication . This suggests a particular sensitivity in tumors harboring a DDIT3 rearrangement. Efatutazone is thus a compelling candidate for further preclinical investigation in sarcoma models, especially those with known PPARγ pathway alterations.

Development of PPARγ-Based Combination Therapies

Preclinical data show additive antiproliferative activity when Efatutazone is combined with paclitaxel . This has been translated into multiple clinical trials combining Efatutazone with standard-of-care chemotherapies like paclitaxel and FOLFIRI . For researchers focused on drug combinations, Efatutazone represents a well-characterized PPARγ agonist with established combinability, facilitating the design of synergistic therapeutic strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Efatutazone Dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.